molecular formula C5H3N4NaO2 B8006729 sodium;6-oxo-3,7-dihydropurin-2-olate

sodium;6-oxo-3,7-dihydropurin-2-olate

Cat. No.: B8006729
M. Wt: 174.09 g/mol
InChI Key: HKDXLLDCXWUUKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teriflunomide involves the reaction of 4-trifluoromethylphenyl isocyanate with ethyl cyanoacetate to form an intermediate, which is then hydrolyzed to produce Teriflunomide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Teriflunomide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Teriflunomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Teriflunomide, which can have different pharmacological properties .

Scientific Research Applications

Teriflunomide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving pyrimidine synthesis and enzyme inhibition.

    Biology: Teriflunomide is studied for its effects on cellular processes and immune modulation.

    Medicine: It is primarily used in the treatment of multiple sclerosis and is being investigated for other autoimmune diseases.

    Industry: Teriflunomide is produced on an industrial scale for pharmaceutical use.

Comparison with Similar Compounds

Uniqueness: Teriflunomide is unique in its specific inhibition of dihydroorotate dehydrogenase, which distinguishes it from other immunomodulatory drugs that may have broader mechanisms of action .

Properties

IUPAC Name

sodium;6-oxo-3,7-dihydropurin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDXLLDCXWUUKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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